

Spectroscopic Profile of 4-Bromo-7-azaindole: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	4-Bromo-7-azaindole	
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Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-7-azaindole** (also known as 4-Bromo-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic compound in medicinal chemistry. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with explicit experimental protocols to ensure reproducibility and accurate interpretation.

Core Spectroscopic Data

The structural elucidation of **4-Bromo-7-azaindole** is critically dependent on a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

 1 H NMR spectroscopy provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) in Hertz (Hz) describe the interactions between neighboring protons.



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-N1	10.77	broad singlet	-
H-6	8.14	doublet	5.2
H-2	7.42	singlet	-
H-5	7.31	doublet	5.1
H-3	6.57	singlet	-

Data acquired in CDCl₃ at 400 MHz.[1]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹³C NMR spectroscopy identifies the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired over a longer period.

Chemical Shift (δ) ppm
148.9
143.1
129.8
128.5
122.3
111.5
100.2

Note: This data is for the closely related 5-Bromo-1H-pyrrolo[2,3-b]pyridine and serves as a predictive reference. Experimental data for the 4-bromo isomer was not available in the reviewed literature.



Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

IR spectroscopy measures the vibrational frequencies of bonds within the molecule, providing insights into the functional groups present. Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Technique	Key Peaks / Values	Interpretation
IR (KBr)	~3400 cm ⁻¹ (broad)~1600 cm ⁻¹ ~1450 cm ⁻¹ ~750 cm ⁻¹	N-H stretchingC=C aromatic stretchingC-H aromatic bendingC-Br stretching
MS (ESI)	m/z 196.9 [M+H]+	Molecular ion peak (protonated)

Note: Specific IR peak values for **4-Bromo-7-azaindole** are predicted based on characteristic functional group absorptions as explicit experimental data was not found. The MS data confirms the molecular weight of 196.03 g/mol .[1]

Experimental Protocols

Detailed and consistent experimental methodologies are paramount for obtaining high-quality, reproducible spectroscopic data. The following protocols outline the general procedures used for the analysis of **4-Bromo-7-azaindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-Bromo-7-azaindole** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Data Acquisition: ¹H NMR spectra were recorded on a 400 MHz spectrometer.[1] A standard pulse sequence was used with a sufficient number of scans to achieve an adequate signalto-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.



Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of 4-Bromo-7-azaindole was prepared in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Mass spectra were obtained using an Electrospray Ionization (ESI) source
 in positive ion mode.[1] The sample solution was infused into the mass spectrometer, and
 the data was collected over a mass range that included the expected molecular weight.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak ([M+H]+).

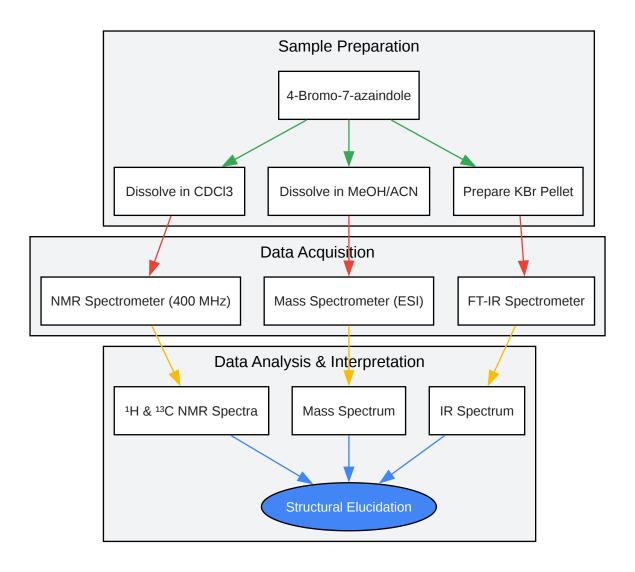
Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **4-Bromo-7-azaindole** was finely ground with potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet.
- Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting IR spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Bromo-7-azaindole**, from sample preparation to data interpretation.





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Caption: General workflow for the spectroscopic analysis of **4-Bromo-7-azaindole**.

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References

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